molecular formula C14H17NO5 B187796 (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine CAS No. 16697-52-2

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

Cat. No. B187796
CAS RN: 16697-52-2
M. Wt: 279.29 g/mol
InChI Key: ZVPSUEFQWUNIMY-XNTDXEJSSA-N
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Description

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound is a derivative of hydroxylamine, which has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism Of Action

The mechanism of action of (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine has a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce viral replication. In addition, it has been suggested to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations is that it is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis method of (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine involves the reaction of hydroxylamine with a substituted benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow solid that is soluble in organic solvents.

Scientific Research Applications

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been suggested to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

16697-52-2

Product Name

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine

InChI

InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+

InChI Key

ZVPSUEFQWUNIMY-XNTDXEJSSA-N

Isomeric SMILES

COC1C/C(=N\O)/C2C(O1)COC(O2)C3=CC=CC=C3

SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3

Canonical SMILES

COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3

Other CAS RN

16697-52-2

Origin of Product

United States

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